molecular formula C20H29N3O B4791325 5-ETHYL-1,3-DIMETHYL-N-(2-PIPERIDINOETHYL)-1H-INDOLE-2-CARBOXAMIDE

5-ETHYL-1,3-DIMETHYL-N-(2-PIPERIDINOETHYL)-1H-INDOLE-2-CARBOXAMIDE

Cat. No.: B4791325
M. Wt: 327.5 g/mol
InChI Key: BLJMAOZEKMNJQQ-UHFFFAOYSA-N
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Description

5-ETHYL-1,3-DIMETHYL-N-(2-PIPERIDINOETHYL)-1H-INDOLE-2-CARBOXAMIDE is a synthetic organic compound belonging to the indole class. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-1,3-DIMETHYL-N-(2-PIPERIDINOETHYL)-1H-INDOLE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: Starting from a suitable precursor like 2-nitrotoluene, the indole core can be synthesized through Fischer indole synthesis.

    Alkylation: Introduction of ethyl and methyl groups at the 5 and 1,3 positions respectively, using alkyl halides in the presence of a base.

    Amidation: The carboxamide group can be introduced via reaction with an appropriate amine, such as 2-piperidinoethylamine, under amide coupling conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole nitrogen or the ethyl side chain.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 2 and 3 positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.

Scientific Research Applications

5-ETHYL-1,3-DIMETHYL-N-(2-PIPERIDINOETHYL)-1H-INDOLE-2-CARBOXAMIDE may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving indole derivatives.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive indole compounds.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, indole derivatives interact with various molecular targets such as enzymes, receptors, or nucleic acids. The piperidine moiety might enhance binding affinity or selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-METHYL-1,3-DIMETHYL-N-(2-PIPERIDINOETHYL)-1H-INDOLE-2-CARBOXAMIDE
  • 5-ETHYL-1,3-DIMETHYL-N-(2-MORPHOLINOETHYL)-1H-INDOLE-2-CARBOXAMIDE

Uniqueness

The unique combination of ethyl and methyl groups, along with the piperidinoethyl side chain, may confer distinct physicochemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

5-ethyl-1,3-dimethyl-N-(2-piperidin-1-ylethyl)indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O/c1-4-16-8-9-18-17(14-16)15(2)19(22(18)3)20(24)21-10-13-23-11-6-5-7-12-23/h8-9,14H,4-7,10-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJMAOZEKMNJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=C2C)C(=O)NCCN3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-ETHYL-1,3-DIMETHYL-N-(2-PIPERIDINOETHYL)-1H-INDOLE-2-CARBOXAMIDE

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